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Abstract
Nolomirole hydrochloride (developmental code name: CHF-1035) is a selective dual agonist

for the dopamine D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici in the

1990s and early 2000s, it was investigated primarily for the treatment of heart failure.

Nolomirole is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024.

Despite reaching Phase 3 clinical trials, its development was ultimately discontinued, and it was

never marketed. This document provides a detailed technical guide on the discovery and

development history of Nolomirole hydrochloride, including its pharmacological profile,

mechanism of action, and a summary of key preclinical and clinical findings.

Discovery and Development History
Nolomirole hydrochloride was first described in the scientific literature in 1992.[1] It was

developed by the Italian pharmaceutical company Chiesi Farmaceutici as a potential oral

treatment for heart failure.[1] The rationale for its development was based on the hypothesis
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that modulating the neurohormonal systems involved in the pathophysiology of heart failure,

specifically the sympathetic nervous system, could be beneficial.

The development of Nolomirole progressed through preclinical studies and into clinical trials,

reaching Phase 3, the final stage before regulatory approval. However, for reasons not publicly

disclosed in detail, the development of Nolomirole hydrochloride was discontinued.

Developmental Timeline:

Early 1990s: Nolomirole first described in scientific literature.

1990s - 2000s: Under development by Chiesi Farmaceutici for heart failure.

Early 2000s: Progressed to Phase 3 clinical trials.

Post-Phase 3: Development discontinued.

Pharmacological Profile
Nolomirole hydrochloride is the hydrochloride salt of Nolomirole, a 5,6-diisobutyryloxy-N-

methyl-2-aminotetralin.[1] It acts as a prodrug, meaning it is administered in an inactive form

and is then converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-

aminotetralin), through hydrolysis by circulating esterase enzymes.[1]

The active metabolite, CHF-1024, is a dual agonist of the dopamine D2 receptor and the α2-

adrenergic receptor.[1] This dual agonism is believed to inhibit the release of catecholamines,

such as norepinephrine, from sympathetic nerve endings, thereby reducing sympathetic tone, a

key factor in the progression of heart failure.[2]

Quantitative Pharmacological Data
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Parameter Value Source

Dopamine D2 Receptor Affinity

(Ki)

(–)-enantiomer 120 nM [1]

(+)-enantiomer 2,400 nM [1]

α2-Adrenergic Receptor

Affinity (Ki)

(–)-enantiomer 130 nM [1]

(+)-enantiomer 1,600 nM [1]

Elimination Half-life

(Nolomirole)
3 hours [1]

Mechanism of Action and Signaling Pathways
Nolomirole, through its active metabolite CHF-1024, exerts its pharmacological effects by

stimulating two types of G protein-coupled receptors (GPCRs): dopamine D2 receptors and α2-

adrenergic receptors. Both of these receptors are coupled to inhibitory G proteins (Gi/o).

Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases

the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has several

downstream effects, including the modulation of ion channel activity and the inhibition of

neurotransmitter release.

Signaling Pathway of Nolomirole (via CHF-1024)
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Caption: Nolomirole is converted to CHF-1024, which activates D2 and α2 receptors.
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Preclinical Studies
Several preclinical studies were conducted to evaluate the efficacy and safety of Nolomirole

and its active metabolite, CHF-1024. A key study investigated the effects of Nolomirole in a rat

model of monocrotaline-induced congestive heart failure.

Key Preclinical Study: Monocrotaline-Induced Heart
Failure in Rats

Objective: To evaluate the effects of Nolomirole on heart hypertrophy and neuroendocrine

alterations in a rat model of congestive heart failure.

Methodology:

Heart failure was induced in rats by a single intraperitoneal injection of monocrotaline (50

mg/kg).

Three days after induction, rats were randomized to receive oral treatment with either a

vehicle (distilled water), Nolomirole (0.25 mg/kg twice daily), or trandolapril (an ACE

inhibitor, 0.3 mg/kg once daily) for four weeks.

After the treatment period, animals were sacrificed, and various parameters were

assessed, including heart hypertrophy (atria and ventricles), plasma levels of atrial

natriuretic peptide (ANP) and aldosterone, and tissue norepinephrine concentration.[2]

Results:

Nolomirole significantly reduced the hypertrophy of the right atria and ventricles.[2]

It also lowered the plasma levels of ANP and reduced the presence of pleural and

peritoneal effusions.[2]

Furthermore, Nolomirole attenuated the depletion of norepinephrine in the right ventricle.

[2]

Preclinical Data Summary
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Parameter Vehicle Group Nolomirole Group Trandolapril Group

Right Atrial

Hypertrophy
Significant Reduced Reduced

Right Ventricular

Hypertrophy
Significant Reduced Reduced

Plasma ANP Levels Elevated Reduced Reduced

Pleural/Peritoneal

Effusions
Present Reduced Reduced

Right Ventricle

Norepinephrine
Depleted Attenuated Attenuated

Experimental Workflow: Preclinical Heart Failure Model

Treatment Groups

Induce Heart Failure
(Monocrotaline 50 mg/kg IP)

Randomize Rats (n=50/group)

Oral Treatment (4 weeks)

Vehicle (Distilled Water) Nolomirole (0.25 mg/kg BID) Trandolapril (0.3 mg/kg QD)

Sacrifice and Analysis
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Caption: Workflow of the preclinical study in a rat model of heart failure.

Clinical Development and Discontinuation
Nolomirole hydrochloride underwent a clinical development program for the treatment of

heart failure, culminating in Phase 3 clinical trials. However, detailed results from these trials

are not publicly available. The development of the drug was discontinued by Chiesi

Farmaceutici after the completion of these trials. The specific reasons for the discontinuation

have not been officially published.

Due to the lack of publicly available data, a detailed summary of the clinical trial results,

including patient demographics, primary and secondary endpoints, and outcomes, cannot be

provided.

Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
(Illustrative Protocol)
This is a representative protocol for determining the binding affinity (Ki) of a compound like

CHF-1024 to dopamine D2 and α2-adrenergic receptors.

Objective: To determine the in vitro binding affinity of CHF-1024 for dopamine D2 and α2-

adrenergic receptors.

Materials:

Cell membranes expressing human recombinant dopamine D2 or α2-adrenergic

receptors.

Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Rauwolscine for α2 receptors).

CHF-1024 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2,

pH 7.4).

Non-specific binding competitor (e.g., Haloperidol for D2, Phentolamine for α2).
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Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying

concentrations of CHF-1024 or the non-specific binding competitor.

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to

reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell

harvester to separate the bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Total binding is measured in the absence of a competitor.

Non-specific binding is measured in the presence of a high concentration of the non-

specific competitor.

Specific binding is calculated as Total Binding - Non-specific Binding.

The IC50 (concentration of CHF-1024 that inhibits 50% of specific radioligand binding)

is determined by non-linear regression analysis.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Conclusion
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Nolomirole hydrochloride was a promising drug candidate for the treatment of heart failure,

with a novel mechanism of action targeting both dopamine D2 and α2-adrenergic receptors.

Preclinical studies demonstrated its potential to favorably modulate the neurohormonal

dysregulation characteristic of heart failure. However, despite reaching late-stage clinical

development, the program was discontinued. The lack of publicly available clinical data

precludes a definitive conclusion on its efficacy and safety in humans. The story of Nolomirole
hydrochloride serves as an important case study in the challenges of drug development for

complex cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1679827/docs?utm_src=pdf-body#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827/docs?utm_src=pdf-body#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827/docs?utm_src=pdf-body#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Nolomirole
https://pubmed.ncbi.nlm.nih.gov/14597145/
https://www.benchchem.com/product/b1679827/docs#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827/docs#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827/docs#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827/docs#nolomirole-hydrochloride-a-technical-overview-of-its-discovery-and-development
https://www.benchchem.com/product/b1679827?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

